NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE
Overview
Description
NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a hydrazone derivative formed by the condensation of nicotinaldehyde with 3-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves the reaction of nicotinaldehyde with 3-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out in the presence of an acid catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the electrophile used.
Scientific Research Applications
NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Pyrazoline Derivatives: Known for their wide range of pharmacological activities, including antimicrobial and anticancer properties
Uniqueness
NICOTINALDEHYDE 3-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-13-10-16(15-7-3-2-4-8-15)21-17(20-13)22-19-12-14-6-5-9-18-11-14/h2-12H,1H3,(H,20,21,22)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMVOUEFRZVNC-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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